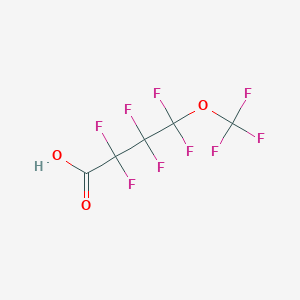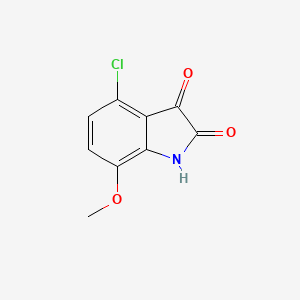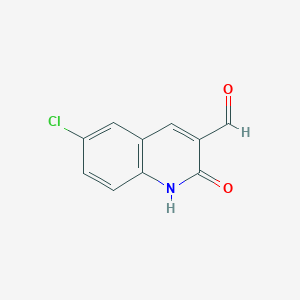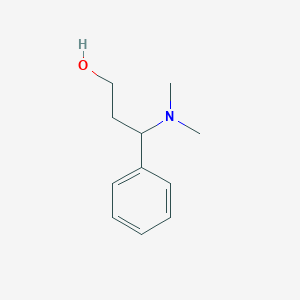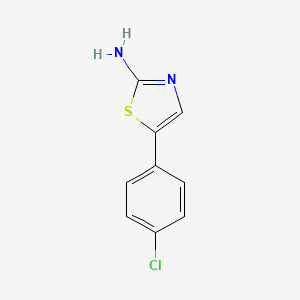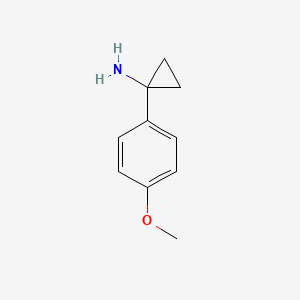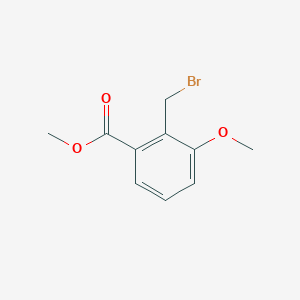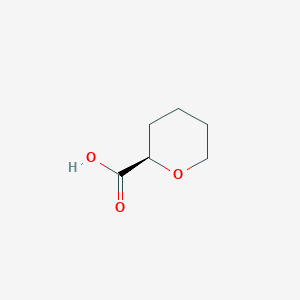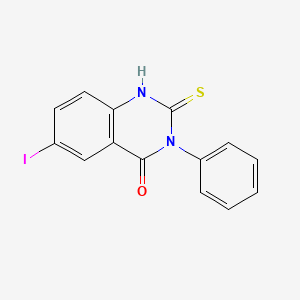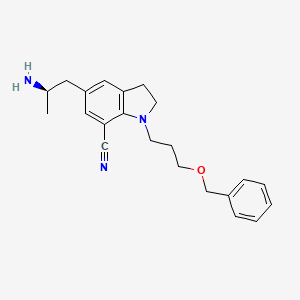
(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile (R-5-APPI-7-CN) is a novel compound with a variety of potential applications in the field of scientific research. It is a synthetic compound with a complex structure and has a wide range of properties, such as its ability to act as a potent inhibitor of cyclooxygenase-2 (COX-2) enzymes and its ability to modulate the activity of other enzymes and proteins. R-5-APPI-7-CN has been used in a variety of laboratory experiments, including those involving cancer cell lines, and has demonstrated a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis Techniques
A scaleable synthetic route was developed for (2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]-N,N-diethylacetamide, a key intermediate for AJ-9677, a potent and selective human and rat β3-adrenergic receptor agonist. This route starts from 7-benzyloxy-1H-indole and includes steps such as reaction with the indole Grignard reagent, N-protection, hydrogenation, and alkylation to yield the final product with high enantiomeric excess (Harada et al., 2004)[https://consensus.app/papers/process-development-scaleable-route-harada/c6840c87f09f53528fddb3f6be1c9ed7/?utm_source=chatgpt].
Another approach for accessing N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, involving chiral pool synthesis, resolution of diastereomers, and crystallization-induced dynamic resolution (CIDR), explores different synthetic strategies for the construction of the chiral amine side chain and functionalization of aromatic starting materials (Ikunaka et al., 2007)[https://consensus.app/papers/nndiethylr32aminopropyl1hindol7yloxyacetamide-ikunaka/f2fab5d80dc950b1883eb60618eb5d72/?utm_source=chatgpt].
Biological Evaluation
Compounds derived from indoline and carbonitrile frameworks have been synthesized and evaluated for various biological activities. For instance, a one-pot multicomponent synthesis yielded novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile with potent anticancer activities against several human cancer cell lines, highlighting the therapeutic potential of these compounds (Radwan et al., 2020)[https://consensus.app/papers/onepot-multicomponent-synthesis-cytotoxic-evaluation-radwan/c8496477c3e0527fb1a14fe6113cb4cb/?utm_source=chatgpt].
Computational and Surface Studies
N-hydrospiro-chromeno-carbonitriles were synthesized and tested as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies showed that these compounds act as mixed-type corrosion inhibitors with high efficiency, demonstrating the potential of indoline-carbonitrile derivatives in industrial applications (Quadri et al., 2021)[https://consensus.app/papers/chromenocarbonitriles-corrosion-inhibitors-mild-steel-quadri/f976464f7b845cbabb94483ce82070eb/?utm_source=chatgpt].
Propiedades
IUPAC Name |
5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDLYCEXANTHE-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432615 |
Source


|
| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile | |
CAS RN |
459868-73-6 |
Source


|
| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

